molecular formula C7H8BrNOS B1650253 4-Bromo-2-(oxolan-3-yl)-1,3-thiazole CAS No. 1159814-98-8

4-Bromo-2-(oxolan-3-yl)-1,3-thiazole

Cat. No.: B1650253
CAS No.: 1159814-98-8
M. Wt: 234.12
InChI Key: ANLOJPXKDMEGFC-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxolan-3-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(oxolan-3-yl)-1,3-thiazole typically involves the reaction of 2-(oxolan-3-yl)-1,3-thiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling large quantities of brominating agents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(oxolan-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki or Heck coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives.

    Coupling Reactions: Products are more complex molecules with extended conjugation or functional groups.

Scientific Research Applications

4-Bromo-2-(oxolan-3-yl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or specialty chemicals with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxolan-3-yl)-1,3-thiazole depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and thiazole ring can form specific interactions with the target protein, leading to the desired biological effect.

    Material Science: The electronic properties of the thiazole ring and the substituents can influence the material’s conductivity or optical properties, making it suitable for use in electronic devices or sensors.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-3-yl)-1,3-thiazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-2-(oxolan-3-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Bromo-2-(tetrahydrofuran-3-yl)-1,3-thiazole: Similar structure but with a tetrahydrofuran ring instead of oxolane, affecting its chemical behavior and applications.

Uniqueness

4-Bromo-2-(oxolan-3-yl)-1,3-thiazole is unique due to the presence of both the bromine atom and the oxolane ring, which confer specific reactivity and properties. The bromine atom makes it a versatile intermediate for further functionalization, while the oxolane ring provides stability and solubility in various solvents.

Properties

IUPAC Name

4-bromo-2-(oxolan-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)5-1-2-10-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLOJPXKDMEGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275852
Record name 4-Bromo-2-(tetrahydro-3-furanyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159814-98-8
Record name 4-Bromo-2-(tetrahydro-3-furanyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159814-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(tetrahydro-3-furanyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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